Impurity 4 in vonoprazan fumarate is identified as a process-related impurity that arises during the synthesis of the compound. The specific structure of impurity 4 has been characterized through high-performance liquid chromatography coupled with mass spectrometry and nuclear magnetic resonance spectroscopy. This impurity is classified under pharmaceutical impurities, which are unwanted substances that can affect the drug's safety, efficacy, and stability.
The synthesis of vonoprazan fumarate involves several steps that can lead to the formation of impurities. According to various studies, including a detailed patent analysis, the synthesis typically begins with 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde as a key starting material. The following methods are commonly employed:
These steps are critical as they influence the purity of the final product and the presence of impurities such as impurity 4 .
Impurity 4 has been identified structurally as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine. The molecular formula reflects its complex structure, which includes a fluorophenyl group and a pyridinyl sulfonyl moiety. Detailed characterization has shown that this impurity exhibits significant structural similarities to vonoprazan fumarate itself, complicating purification efforts .
The formation of impurity 4 occurs during specific synthetic reactions where intermediates react under conditions that can lead to undesired byproducts. Notably:
Impurity 4 exhibits distinct physical and chemical properties relevant to its identification and analysis:
The study of vonoprazan fumarate impurity 4 has significant implications in pharmaceutical development:
Impurities in active pharmaceutical ingredients (APIs) represent critical quality attributes that directly impact drug safety, efficacy, and stability. Vonoprazan Fumarate Impurity 4 (chemical name: (5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanol) is one such structurally identified impurity arising during the synthesis of vonoprazan fumarate, a potassium-competitive acid blocker used in gastrointestinal disorders. This impurity, designated with CAS number 2169271-28-5, exemplifies process-related impurities that must be monitored and controlled throughout API manufacturing [2] [4]. Its molecular formula (C₁₆H₁₃FN₂O₃S) and weight (332.35 g/mol) distinguish it from the parent compound and other related substances [2] [6]. As a potential synthesis intermediate or degradation product, Impurity 4 falls under the International Council for Harmonisation (ICH) classification as a specified impurity requiring identification thresholds below 0.10% and qualification thresholds below 0.15% in the final drug substance [1]. The pharmaceutical industry employs rigorous analytical controls to ensure this impurity remains within established quality limits throughout the product lifecycle, thereby safeguarding patient health while maintaining therapeutic integrity [7].
The control of process-related impurities like Vonoprazan Fumarate Impurity 4 is mandated under global regulatory frameworks including ICH Q3A(R2) and Q11 guidelines, which establish strict thresholds based on the maximum daily dose of the drug product. For vonoprazan fumarate, which has a maximum daily dose of 40 mg, the identification threshold for impurities is set at 0.10% (400 µg/day) [1] [4]. Regulatory authorities require comprehensive characterization, analytical validation, and toxicological evaluation for impurities consistently present at levels exceeding this threshold. Impurity 4 holds particular regulatory significance due to its status as a potential synthesis intermediate with molecular similarities to nitrosamine compounds, which have attracted heightened regulatory scrutiny [10]. Recent regulatory communications have established specific acceptable intake limits for N-nitroso vonoprazan at 96 ng/day, reflecting increased regulatory attention toward potential nitrosamine impurities in acid-blocking medications [10]. Manufacturers must implement stringent process controls and purification strategies to ensure Impurity 4 levels remain consistently below established thresholds throughout the API's shelf life [1] [4].
Table 1: Regulatory Thresholds for Vonoprazan-Related Impurities
Parameter | General ICH Threshold | Vonoprazan-Specific Threshold | Special Requirements |
---|---|---|---|
Identification Threshold | 0.10% | 400 µg/day | Required for impurities >0.10% |
Qualification Threshold | 0.15% | 600 µg/day | Safety assessment required |
N-Nitroso Vonoprazan Limit | - | 96 ng/day | Provisional FDA allowance |
Reporting Threshold | 0.05% | 200 µg/day | Included in regulatory submissions |
Vonoprazan Fumarate Impurity 4 plays a significant role in the synthetic pathway of vonoprazan fumarate due to its structural relationship to the final API. Chemically identified as [5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]methanol, this impurity retains the core pyrrole ring structure and pyridinylsulfonyl group essential for the pharmacophore of vonoprazan, but lacks the critical N-methylaminomethyl side chain necessary for potent potassium-competitive acid blockade [2] [6]. This structural difference arises when the terminal hydroxymethyl group (–CH₂OH) remains unsubstituted instead of undergoing amination to form the –CH₂NHCH₃ moiety present in the active pharmaceutical ingredient [4] [6]. The compound typically appears as a yellow to brown solid with solubility in dimethyl sulfoxide, a property utilized in its analytical detection and purification processes [6]. Its formation represents an incomplete reaction at the C-3 position of the pyrrole ring during the synthetic sequence, making it a critical indicator of process efficiency and reaction optimization. Control of this impurity necessitates careful monitoring of reaction parameters including temperature, stoichiometry, and catalyst activity during the amination step to ensure complete conversion to the desired final structure [4].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9